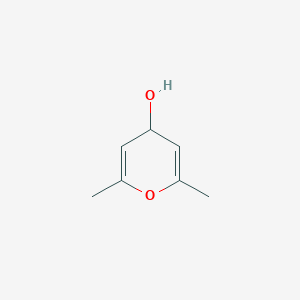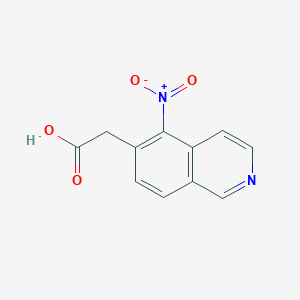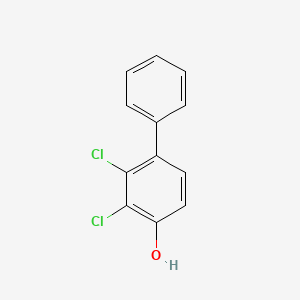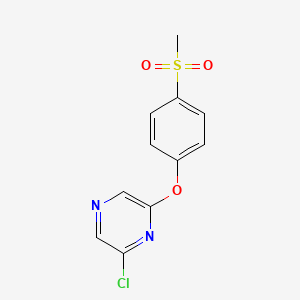
2,6-dimethyl-4H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4H-pyran-4-ol is an organic compound with the molecular formula C7H8O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4H-pyran-4-ol typically involves the reaction of 2,6-dimethyl-4H-pyran-4-one with suitable reagents. One common method involves the use of malononitrile and acetic anhydride under reflux conditions. The reaction mixture is then cooled, and the product is extracted and purified using silica gel chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
2,6-Dimethyl-4H-pyran-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-dimethyl-4H-pyran-4-ol involves its interaction with various molecular targets. For example, in molecular docking studies, the compound has been shown to bind to specific proteins, influencing their stability and function . The compound’s effects are mediated through hydrogen-bonding interactions and electrostatic forces.
類似化合物との比較
2,6-Dimethyl-4H-pyran-4-ol can be compared with other similar compounds, such as:
2,6-Dimethyl-4H-pyran-4-one: This compound is structurally similar but lacks the hydroxyl group.
2,6-Diphenyl-4H-pyran-4-one: This compound has phenyl groups instead of methyl groups, leading to different chemical properties.
2,6-Dimethyl-4H-thiopyran-4-one: This compound contains a sulfur atom in place of the oxygen atom in the pyran ring.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and applications.
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
2,6-dimethyl-4H-pyran-4-ol |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3-4,7-8H,1-2H3 |
InChIキー |
ZBJVEMPSCIASKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=C(O1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)


![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12281792.png)



![3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)




